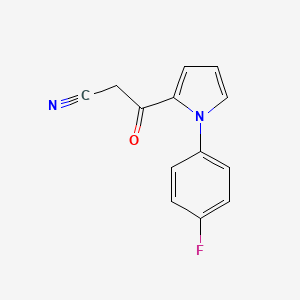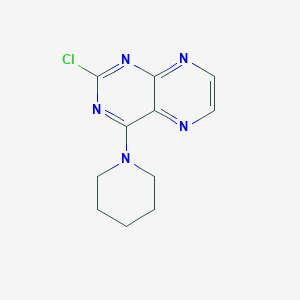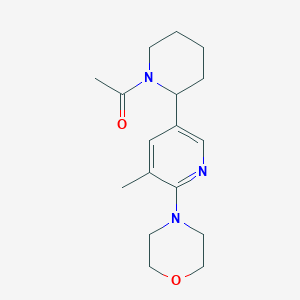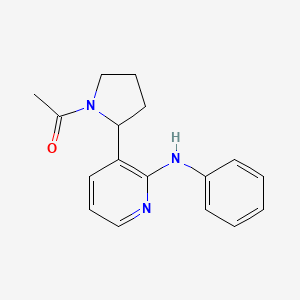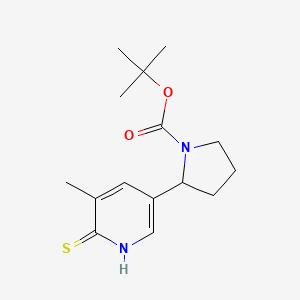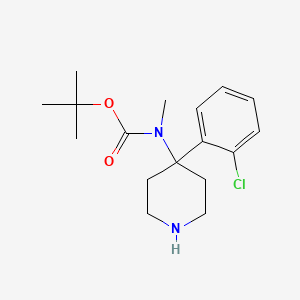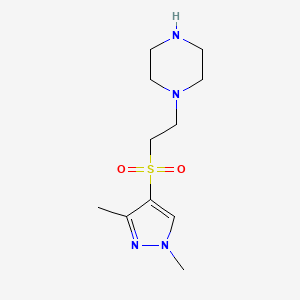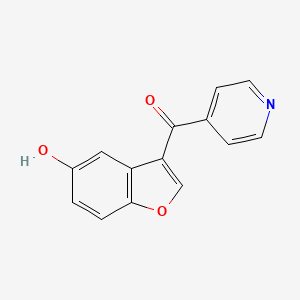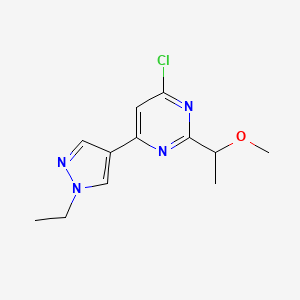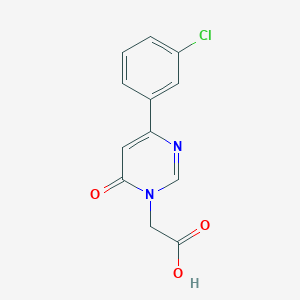![molecular formula C12H9N3O2S B15057682 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole ring fused with a triazole ring, and a phenyl group attached to the thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the thiosemicarbazide derivative. Cyclization of this intermediate with acetic anhydride results in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the same core structure and have been studied for similar biological activities.
Phenylthiazole derivatives: These compounds have a similar thiazole ring but differ in the attached functional groups.
Uniqueness
2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to the presence of both thiazole and triazole rings, which contribute to its diverse biological activities. The phenyl group further enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C12H9N3O2S |
|---|---|
Peso molecular |
259.29 g/mol |
Nombre IUPAC |
2-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H9N3O2S/c16-10(17)6-9-11(8-4-2-1-3-5-8)15-12(18-9)13-7-14-15/h1-5,7H,6H2,(H,16,17) |
Clave InChI |
FTNYEBBTYNQPHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


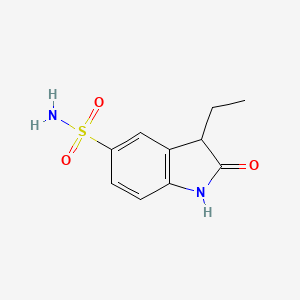
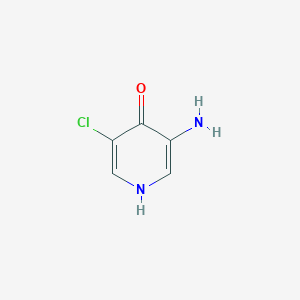
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
